molecular formula C8H12O4 B14688259 1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid CAS No. 29098-53-1

1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid

Cat. No.: B14688259
CAS No.: 29098-53-1
M. Wt: 172.18 g/mol
InChI Key: LCHVEYULKVCCQV-UHFFFAOYSA-N
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Description

1,6-Dioxaspiro[44]nonane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure containing two oxygen atoms and a carboxylic acid functional group Spiro compounds are known for their distinctive three-dimensional architecture, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of two molecules of a γ-hydroxy carboxylic acid lactone in the presence of sodium ethoxide to form a dilactone. This intermediate is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, decarboxylation of the resulting acid is achieved by refluxing with water or a dilute mineral acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include spiroketals, spiroalcohols, and various substituted spiro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid involves its interaction with molecular targets through its spiro structure. The compound can form stable complexes with enzymes and proteins, influencing their activity and function. The presence of the carboxylic acid group allows for hydrogen bonding and electrostatic interactions, which play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid stands out due to its combination of a spiro structure and a carboxylic acid functional group. This unique combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

29098-53-1

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

1,6-dioxaspiro[4.4]nonane-4-carboxylic acid

InChI

InChI=1S/C8H12O4/c9-7(10)6-2-5-12-8(6)3-1-4-11-8/h6H,1-5H2,(H,9,10)

InChI Key

LCHVEYULKVCCQV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(CCO2)C(=O)O)OC1

Origin of Product

United States

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